Methyl N-(thiolan-3-ylmethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(thiolan-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLNUJWNEMHAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694942-15-8 | |
| Record name | methyl N-[(thiolan-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Context Within Thiolane Heterocycle Chemistry
The thiolane ring, also known as tetrahydrothiophene (B86538), is a five-membered saturated heterocycle containing a sulfur atom. msu.edu This structural unit is a key component in a variety of natural products and synthetic molecules.
Importance of Saturated Sulfur Heterocycles in Organic Frameworks
Saturated sulfur heterocycles are prevalent in organic chemistry and are integral components of many biologically active molecules. msu.edu The sulfur atom in a saturated ring like thiolane can influence the molecule's conformation and electronic properties. Unlike their acyclic counterparts, the cyclic nature of these compounds imposes conformational constraints that can be crucial for their biological activity or their role as ligands in catalysis. msu.edu
Thiolane and its derivatives are found in the core structure of important biomolecules, such as biotin (B1667282) (Vitamin H), which plays a vital role in various metabolic processes. The sulfur atom in these rings can also participate in coordination with metal ions, making them useful as ligands in coordination chemistry and catalysis.
Positional Isomerism and Stereochemical Implications of the Thiolane Ring
In Methyl N-(thiolan-3-ylmethyl)carbamate, the carbamate (B1207046) moiety is attached to a methyl group at the 3-position of the thiolane ring. The position of substitution on the thiolane ring is critical, as different positional isomers (e.g., substitution at the 2-position) would lead to molecules with distinct chemical and physical properties.
Furthermore, the thiolane ring in this molecule contains a stereocenter at the 3-position. This means that this compound can exist as a pair of enantiomers (R and S forms). The stereochemistry of the thiolane ring can have profound implications for the molecule's biological activity, as enantiomers often interact differently with chiral biological macromolecules such as enzymes and receptors. The synthesis of stereochemically pure forms of such molecules is a significant focus in modern organic synthesis.
Rationale for Dedicated Academic Investigation of Methyl N Thiolan 3 Ylmethyl Carbamate
Contribution to Advanced Synthetic Methodologies
The synthesis of carbamates is a cornerstone of organic chemistry, with numerous methods developed to access this versatile functional group. General strategies for carbamate synthesis often involve the reaction of amines with chloroformates or the coupling of amines, carbon dioxide, and alkyl halides. organic-chemistry.org More advanced and sustainable methods have also been explored, such as the direct conversion of Boc-protected amines into carbamates, which avoids the use of hazardous reagents. nih.gov
While specific, detailed synthetic routes for this compound are not extensively documented in widely available literature, its structure suggests that its synthesis would draw upon established principles of carbamate formation. The likely precursors would be (thiolan-3-yl)methanamine and a methylating agent suitable for carbamate formation, such as methyl chloroformate or dimethyl carbonate. The thiane (B73995) moiety introduces a sulfur heteroatom, which can influence the reactivity of the molecule and may require specific considerations during synthesis to avoid unwanted side reactions.
The development of synthetic routes to molecules like this compound contributes to the broader field of synthetic methodology by providing pathways to novel building blocks. These building blocks can then be utilized in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of both a carbamate group and a sulfur-containing heterocycle offers multiple points for further functionalization, making it a potentially valuable intermediate in multi-step syntheses.
Insights into Chemo- and Regioselective Transformations
The study of chemo- and regioselectivity is fundamental to controlling the outcomes of chemical reactions. While specific studies detailing the chemo- and regioselective transformations of this compound are not prominent, the inherent functionalities of the molecule provide a basis for predictable reactivity. The carbamate nitrogen is generally less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent carbonyl group. The sulfur atom in the thiolan ring, with its lone pairs of electrons, presents another potential site for reaction, such as oxidation or coordination to metal centers.
In reactions involving electrophiles, the relative reactivity of the carbamate nitrogen versus the sulfur atom would be a key determinant of the outcome. For instance, in the presence of a strong alkylating agent, competition between N-alkylation and S-alkylation could occur, with the reaction conditions likely playing a crucial role in directing the selectivity. The principles of hard and soft acid-base (HSAB) theory can be invoked to predict the likely site of attack, with the softer sulfur atom expected to react preferentially with softer electrophiles.
Furthermore, the carbamate group itself can direct transformations at other parts of the molecule. For example, the carbamate could act as a directing group in metal-catalyzed C-H activation reactions on the thiolan ring, leading to regioselective functionalization. While these are plausible scenarios based on general chemical principles, specific experimental validation for this compound is needed to fully elucidate its behavior in chemo- and regioselective transformations.
Advancing Theoretical Understanding of Heteroatom-Containing Systems
Theoretical and computational chemistry provide powerful tools for understanding the structure, reactivity, and electronic properties of molecules. While specific theoretical studies on this compound are not widely reported, research on analogous systems offers insights into the likely computational findings. For instance, theoretical studies on other carbamates have investigated conformational preferences, rotational barriers, and the nature of intermolecular interactions. researchgate.net
A computational study of this compound would likely focus on several key aspects. The conformational landscape of the thiolan ring and its influence on the orientation of the carbamate side chain would be of interest. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), would provide valuable information about the molecule's reactivity. The sulfur atom, as a third-row element, introduces d-orbitals into the electronic structure, which can have significant effects on bonding and reactivity compared to its oxygen-containing analog.
Moreover, theoretical calculations could be employed to predict the outcomes of reactions, such as the relative energies of different products in a chemo- or regioselective transformation. By modeling reaction pathways and transition states, computational chemistry can provide a deeper understanding of the factors that control selectivity and can guide the design of new experiments.
Overview of Research Trajectories for the Compound in Chemical Science
The future research directions for this compound are likely to be driven by its unique combination of a carbamate functional group and a sulfur-containing heterocycle. Given the prevalence of carbamates in pharmaceuticals and agrochemicals, one potential avenue of research is the exploration of the biological activity of this compound and its derivatives. nih.gov The thiolan moiety could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
In the realm of synthetic chemistry, further exploration of the reactivity of this compound is warranted. Its use as a building block in the synthesis of more complex heterocyclic systems could be a fruitful area of investigation. The development of stereoselective syntheses of chiral derivatives of this compound would also be a significant advancement, opening up possibilities for its use in asymmetric synthesis and as a chiral ligand for catalysis.
From a materials science perspective, the sulfur atom offers a potential site for coordination to metal surfaces or for incorporation into sulfur-containing polymers. The carbamate group can participate in hydrogen bonding, which could be exploited in the design of self-assembling materials and supramolecular structures.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1694942-15-8 |
| Molecular Formula | C7H13NO2S |
| Molecular Weight | 175.25 g/mol |
| Canonical SMILES | COC(=O)NCC1CSCC1 |
| InChI Key | Not available |
Note: The data in this table is based on publicly available information for the specified CAS number and may not be experimentally verified.
Retrosynthetic Analysis and Key Disconnections of the Molecular Scaffold
A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis of a convergent synthetic strategy. The primary disconnections involve the C-N bond of the carbamate, the C-C bond linking the methylamine (B109427) to the thiolane ring, and the bonds forming the thiolane heterocycle itself.
Strategic C-N Bond Formation Approaches for the Carbamate Linkage
The most evident disconnection is the C-N bond of the carbamate functionality. This bond is typically formed late in the synthesis by reacting the precursor, thiolan-3-ylmethylamine, with a suitable methylating and carbonylating agent.
Table 1: Retrosynthetic Disconnection of the Carbamate Linkage
| Target Molecule | Disconnection | Precursors |
|---|
Several established methods for carbamate synthesis are applicable here:
Reaction with Methyl Chloroformate: The most direct approach involves the acylation of thiolan-3-ylmethylamine with methyl chloroformate in the presence of a base to neutralize the resulting hydrochloric acid.
Reaction with Dimethyl Carbonate: A greener alternative involves the reaction of the amine with dimethyl carbonate, often requiring a catalyst and elevated temperatures.
Curtius Rearrangement: A more elaborate route could involve the Curtius rearrangement of a corresponding acyl azide (B81097), which would be generated from a carboxylic acid derivative of the thiolane scaffold. The resulting isocyanate intermediate can then be trapped with methanol (B129727) to yield the desired methyl carbamate.
Strategic C-C Bond Formation for the Thiolane-Methylamine Linker
Disconnecting the C-C bond between the thiolane ring and the aminomethyl group points to a thiolane derivative functionalized at the 3-position. This precursor can be a nitrile, an aldehyde, or a related functional group that can be elaborated to the aminomethyl moiety.
Table 2: Retrosynthetic Disconnection of the Thiolane-Methylamine Linker
| Precursor | Disconnection | Sub-precursors |
|---|
Key strategies for forging this C-C bond and introducing the nitrogen atom include:
Reduction of a Nitrile: The reduction of 3-cyanothiolane, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield thiolan-3-ylmethylamine directly.
Reductive Amination of an Aldehyde: The reductive amination of 3-formylthiolane with ammonia (B1221849) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation provides a direct route to the primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.commdpi.comorganic-chemistry.org This method is widely used in the synthesis of amines from carbonyl compounds. libretexts.org
Formation of the Thiolane Heterocycle
The final key disconnection breaks the thiolane ring, typically at one of the C-S bonds. This leads to an acyclic precursor with appropriate functional groups at either end to facilitate cyclization.
Table 3: Retrosynthetic Disconnection of the Thiolane Heterocycle
| Precursor | Disconnection | Acyclic Precursor |
|---|
The formation of the thiolane ring is a crucial step, and several methods can be employed, as will be detailed in the subsequent sections.
Synthesis of the Thiolane-3-ylmethylamine Precursor
The synthesis of the key intermediate, thiolan-3-ylmethylamine, is pivotal. The construction of the thiolane ring and the introduction of the aminomethyl group can be achieved through various synthetic sequences.
Cyclization Strategies for Thiolane Ring Construction
The formation of the tetrahydrothiophene (B86538) (thiolane) ring is a central challenge in the synthesis. organic-chemistry.org
A common and effective strategy for constructing the thiolane ring is through intramolecular C-S bond formation. This typically involves an acyclic precursor containing both a thiol group and a suitable leaving group, or a related reactive moiety.
One plausible route starts from a readily available precursor, such as a derivative of malonic acid. For example, the reaction of a 1,4-dihalobutane derivative with a sulfide (B99878) source can lead to the formation of the thiolane ring. An alternative approach involves the cyclization of a molecule containing a thiol and an alkene, or a thiol and a leaving group separated by a four-carbon chain.
A specific example of a base-promoted, intramolecular, stereospecific carbon-sulfur bond-forming event involves a double Sₙ2 displacement mechanism, which is amenable to a broad array of functional groups. organic-chemistry.org
Table 4: Example of Intramolecular C-S Bond Formation
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| 1,4-Dihalobutane derivative | Sodium sulfide (Na₂S) | - | Functionalized Thiolane |
Once the functionalized thiolane ring is in place (e.g., as 3-cyanothiolane or 3-formylthiolane), the synthesis can proceed to the formation of the aminomethyl group, as outlined in section 2.1.2. For instance, the catalytic hydrogenation of 3-cyanotetrahydrofuran, an oxygen analog, is a known method to produce the corresponding amine. google.com A similar reduction of 3-cyanothiolane would yield the desired thiolan-3-ylmethylamine.
Following the successful synthesis of the thiolan-3-ylmethylamine precursor, the final step is the formation of the carbamate, as discussed in the retrosynthetic analysis, to yield this compound.
Stereocontrol in Thiolane Ring Formation
One prominent strategy involves the asymmetric Michael addition to an appropriate α,β-unsaturated precursor. For instance, the conjugate addition of a sulfur nucleophile to a chiral γ,δ-unsaturated carbonyl compound can establish the stereocenter at the C3 position. The subsequent cyclization to form the thiolane ring proceeds with the stereochemistry being directed by this initially formed chiral center. Organocatalysis, employing chiral amines or squaramides, has emerged as a powerful tool for enantioselective sulfa-Michael additions, providing access to enantiomerically enriched sulfur-containing adducts which are precursors to substituted thiolanes.
Another effective approach is the utilization of the chiral pool. Starting from readily available, enantiomerically pure natural products like amino acids or carbohydrates, a sequence of reactions can be devised to construct the chiral thiolane ring. For example, D-methioninol can be transformed into (R)-3-aminothiolane derivatives through a one-pot tandem hydroxyl activation and intramolecular cyclization, demonstrating a practical route to a key chiral intermediate.
The table below summarizes representative approaches for stereocontrolled thiolane ring synthesis, highlighting the diversity of methods available to synthetic chemists.
| Methodology | Description | Key Features |
| Asymmetric Michael Addition | Enantioselective conjugate addition of a sulfur nucleophile to a prochiral α,β-unsaturated acceptor, followed by cyclization. | High enantioselectivity; use of organocatalysts. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., D-methioninol) as starting materials to build the chiral thiolane scaffold through a series of transformations. | Inherent stereochemistry; predictable outcomes. |
| Chiral Auxiliary Strategy | A non-chiral substrate is covalently attached to a chiral auxiliary, which directs a diastereoselective ring-forming reaction. The auxiliary is subsequently removed. | High diastereoselectivity; well-established method. |
| Catalytic Asymmetric Cyclization | Direct cyclization of an achiral precursor using a chiral metal catalyst or organocatalyst to induce enantioselectivity in the ring-formation step itself. | Atom economy; catalytic control of stereochemistry. |
Introduction of the Methylamine Side Chain at the Thiolane C3 Position
Once the thiolane ring, ideally with the desired stereochemistry, is formed, the next crucial step is the installation of the methylamine side chain at the C3 position. This can be accomplished through direct amination reactions or by the interconversion of other functional groups.
Amination Reactions on Thiolane Derivatives
Direct amination methods involve the formation of a carbon-nitrogen bond at the C3 position. A highly effective and widely used method for this transformation is reductive amination . This one-pot procedure typically involves the reaction of a thiolane-3-carbaldehyde (B2696653) or a thiolane-3-one with methylamine in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl compound. google.com
The choice of reagents for reductive amination can be tailored for efficiency and chemoselectivity, as shown in the table below.
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Advantages |
| Thiolane-3-carbaldehyde | Methylamine | NaBH(OAc)₃ | Mild conditions, high yields, broad functional group tolerance. |
| Thiolane-3-one | Methylamine | NaBH₃CN | Effective for ketones, selective reduction of the intermediate iminium ion. |
| Thiolane-3-carbaldehyde | Methylamine | H₂/Pd-C | Catalytic hydrogenation, clean workup, avoids borohydride (B1222165) reagents. |
Functional Group Interconversions for Amine Precursors
Alternatively, the methylamine side chain can be introduced by first installing a precursor functional group at the C3 position and then converting it to the target amine. This multi-step approach offers flexibility and can be advantageous if the required carbonyl precursors for reductive amination are not readily accessible.
A common precursor is the corresponding alcohol, (thiolan-3-yl)methanol. This alcohol can be converted to the amine through several methods. The Mitsunobu reaction provides a powerful tool for this conversion with a net inversion of stereochemistry if a chiral alcohol is used. researchgate.net In this reaction, the alcohol is activated by triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated intermediate is then displaced by a nitrogen nucleophile, such as phthalimide (B116566) or an azide anion (from diphenylphosphoryl azide, DPPA). researchgate.netrsc.org Subsequent hydrolysis (for the phthalimide) or reduction (for the azide, e.g., via Staudinger reaction or catalytic hydrogenation) yields the primary amine, which can then be methylated.
Another route involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an appropriate nitrogen source like sodium azide or methylamine itself. The resulting azide can be reduced to the primary amine, which is then methylated, or the direct substitution with methylamine yields the product.
Formation of the Methyl Carbamate Moiety
The final stage in the synthesis of this compound is the formation of the methyl carbamate group from the (thiolan-3-ylmethyl)methylamine intermediate. Modern synthetic chemistry emphasizes the avoidance of highly toxic reagents like phosgene (B1210022), leading to the development of phosgene-free carbamoylation approaches.
Phosgene-Free Carbamoylation Approaches
Phosgene-free methods provide safer and more environmentally friendly alternatives for carbamate synthesis. These strategies often utilize alternative C1 sources that are less hazardous than phosgene and its derivatives.
Carbon dioxide (CO₂) is an ideal C1 source for chemical synthesis due to its abundance, low cost, non-toxicity, and renewability. The direct synthesis of carbamates from amines, CO₂, and alcohols represents a highly atom-economical and green approach. researchgate.net
The reaction involves the initial formation of a carbamic acid intermediate from the reaction of the amine with CO₂. This intermediate is then esterified with methanol to yield the final methyl carbamate. This process is typically carried out under pressure and often requires a catalyst and a dehydrating agent to drive the equilibrium towards the product.
Various catalytic systems have been developed to facilitate this transformation. Cerium(IV) oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst for the one-pot synthesis of organic carbamates from amines, CO₂, and alcohols. researchgate.net In the case of methyl benzylcarbamate synthesis, CeO₂ catalysis achieved high yields and selectivity even without a dehydrating agent. researchgate.net The proposed mechanism over CeO₂ involves the formation of carbamate adspecies on the catalyst surface, which then react with the alcohol. researchgate.net Other catalytic systems, including those based on titanium alkoxides and various basic catalysts like cesium carbonate, have also proven effective. researchgate.net
The table below outlines typical conditions for CeO₂-catalyzed carbamate synthesis.
| Substrates | Catalyst | Solvent | Temperature (°C) | CO₂ Pressure (MPa) | Key Outcome |
| Benzylamine, Methanol, CO₂ | CeO₂ | Methanol | 150 | 5 | 92% yield of methyl benzylcarbamate. researchgate.net |
| Various amines, Alcohols, CO₂ | CeO₂ | Acetonitrile | 140 - 160 | 5 - 8 | Good to high yields for a range of substrates. researchgate.netresearchgate.net |
| 2-Aminoethanol, CO₂ | CeO₂ | Acetonitrile | 150 | 5 | 97% yield of the corresponding cyclic carbamate. researchgate.net |
This direct utilization of CO₂ not only circumvents the hazards associated with phosgene but also contributes to carbon capture and utilization (CCU) strategies, aligning the synthesis of valuable chemical compounds with the principles of green chemistry.
Application of Activated Carbonates
The synthesis of carbamates from amines and dialkyl carbonates represents a phosgene-free and environmentally conscious approach. bohrium.com For the preparation of this compound, the reaction of (thiolan-3-yl)methanamine with an activated carbonate, such as dimethyl carbonate (DMC), is a direct and effective method. This process, known as methoxycarbonylation, typically proceeds by the nucleophilic attack of the primary amine onto the carbonyl carbon of DMC, leading to the displacement of a methoxide (B1231860) leaving group.
The reaction can be performed under various conditions, including high temperatures in an autoclave or with the aid of catalysts to improve efficiency and lower reaction temperatures. rsc.orgnih.gov Both Lewis acids and Brønsted acids have been shown to catalyze the carboxymethylation of primary aliphatic amines with DMC. nih.gov The choice of catalyst and solvent can significantly influence reaction rates and selectivity, minimizing potential side reactions such as N-methylation. rsc.org
Table 1: Illustrative Reaction Conditions for Carbamate Synthesis using Dimethyl Carbonate
| Amine Substrate | Catalyst/Conditions | Solvent | Yield (%) |
| Primary Aliphatic Amine | Lewis Acid (e.g., FeCl₃) | DMC (neat) | High |
| Primary Aliphatic Amine | Brønsted Acid (e.g., PTSA) | DMC (neat) | High |
| Primary Aliphatic Amine | High Temperature/Pressure | None or DMC | Good to High |
| Aniline | Lead Acetate | DMC (neat) | >95 |
Note: This table presents generalized data for primary amines to illustrate typical conditions and outcomes. Specific yields for this compound may vary.
Rearrangement Reactions (e.g., Curtius, Hofmann) for Carbamate Formation
Rearrangement reactions provide classic and reliable pathways to carbamates through isocyanate intermediates. The Hofmann and Curtius rearrangements are particularly relevant for transforming amide and carboxylic acid precursors, respectively, into the desired carbamate with one less carbon atom in the backbone. mit.eduiu.edu
In the context of synthesizing this compound, the Hofmann rearrangement would commence with (thiolan-3-yl)acetamide. This amide, when treated with bromine and a strong base (like sodium hydroxide) in the presence of methanol, undergoes rearrangement to form an isocyanate intermediate, which is immediately trapped by the methanol to yield the final methyl carbamate product. mit.edu
Alternatively, the Curtius rearrangement starts from (thiolan-3-yl)acetic acid. acs.org The acid is first converted to an acyl azide, typically via its corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). acs.org Thermal or photochemical decomposition of the acyl azide prompts the rearrangement, liberating nitrogen gas and forming the same (thiolan-3-ylmethyl)isocyanate intermediate, which is subsequently captured by methanol. researchgate.netacs.orgnih.gov
Mechanistic Considerations of Isocyanate Intermediates
The cornerstone of both the Hofmann and Curtius rearrangements is the formation of an isocyanate intermediate through a 1,2-shift. nih.gov In the Hofmann rearrangement, the process begins with the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation sets the stage for the rearrangement, where the alkyl group (thiolan-3-ylmethyl) migrates from the carbonyl carbon to the nitrogen atom as the bromide ion departs. nih.govnih.gov
In the Curtius rearrangement, the acyl azide loses dinitrogen gas upon heating, generating an electron-deficient acyl nitrene species. acs.org This is followed by the migration of the alkyl group to the nitrogen. However, extensive research indicates that the loss of nitrogen and the alkyl migration occur in a concerted process, avoiding the formation of a free nitrene. researchgate.netacs.org
Key Mechanistic Features:
Concerted Process: Modern understanding suggests the rearrangement is a concerted process, where the alkyl group migrates simultaneously with the departure of the leaving group (bromide in Hofmann, N₂ in Curtius). researchgate.netacs.org
Retention of Configuration: A crucial aspect of this mechanism is that the migrating group retains its stereochemical configuration. acs.org
Isocyanate Trapping: The resulting isocyanate is a highly reactive electrophile. In the presence of an alcohol like methanol, it readily undergoes nucleophilic attack at the carbonyl carbon to form the stable carbamate. iu.eduresearchgate.net
Scope and Limitations with Respect to the Amine Precursor
The Hofmann and Curtius rearrangements are broadly applicable to a wide range of aliphatic and aromatic precursors. rsc.org For the synthesis of this compound, the precursor features a primary alkyl group attached to the thiolan ring.
Scope:
The (thiolan-3-yl)methyl group is a primary alkyl substituent. The migratory aptitude in these rearrangements generally follows the order: tertiary > secondary ~ aryl > primary. researchgate.net While primary groups migrate less readily than tertiary ones, the reaction is still highly effective and commonly used for such substrates.
The reactions are generally tolerant of various functional groups, and the thioether linkage in the thiolan ring is typically compatible with the reaction conditions, especially for the Curtius rearrangement which can be performed under neutral or mild conditions. acs.org
Limitations:
Hofmann Rearrangement Conditions: The classical Hofmann rearrangement uses strong base and an oxidant (bromine), which could potentially lead to side reactions, such as oxidation of the sulfur atom in the thiolan ring. mit.edu Milder, modified procedures using reagents like N-bromosuccinimide (NBS) or hypervalent iodine reagents can mitigate these issues. mit.eduresearchgate.net
Curtius Rearrangement Precursors: The primary limitation of the Curtius reaction is the need to handle potentially explosive acyl azides. organic-chemistry.org However, modern one-pot procedures, where the acyl azide is generated and rearranged in situ using reagents like DPPA, have significantly improved the safety and convenience of this method. acs.orgorganic-chemistry.org
Mitsunobu-Based Carbamate Synthesis
The Mitsunobu reaction offers a powerful method for functional group interconversion under mild conditions, typically involving the conversion of an alcohol. mit.edunih.gov A direct, one-pot synthesis of carbamates using this reaction has been developed, which can be applied to the synthesis of this compound.
This advanced protocol involves the reaction of the amine, (thiolan-3-yl)methanamine, with gaseous carbon dioxide, often catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate in situ. acs.orgrsc.org In the case of primary amines, this intermediate can be converted to an isocyanate under standard Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate). The isocyanate is then trapped with methanol to afford the desired methyl carbamate.
Alternatively, a more classical, though indirect, two-step approach is possible. First, (thiolan-3-yl)methanol could be subjected to a Mitsunobu reaction with a nitrogen nucleophile such as hydrazoic acid or phthalimide. nih.gov Subsequent reduction of the resulting azide or hydrolysis of the phthalimide would yield (thiolan-3-yl)methanamine, which could then be converted to the carbamate in a separate step.
Transition Metal-Catalyzed Carbamoylation Reactions
The use of transition metals, particularly palladium, has opened new avenues for the synthesis of carbamates through various catalytic cycles, often characterized by high efficiency and functional group tolerance.
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions provide several sophisticated strategies for the formation of carbamates from amines. One of the most prominent methods is the oxidative carbonylation of amines. nih.gov
In this approach, (thiolan-3-yl)methanamine can be reacted with carbon monoxide and methanol in the presence of a palladium catalyst and an oxidant. The catalytic cycle generally involves the formation of a palladium-amine complex, followed by insertion of carbon monoxide to form a carbamoyl-palladium intermediate. researchgate.net Subsequent reaction with methanol and reductive elimination yields the methyl carbamate product and regenerates the active catalyst with the help of the oxidant.
Table 2: Typical Components of Palladium-Catalyzed Oxidative Carbonylation of Amines
| Component | Example(s) | Role |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst |
| Carbonyl Source | Carbon Monoxide (gas), Mo(CO)₆ | C1 source |
| Amine | (thiolan-3-yl)methanamine | Substrate |
| Alcohol | Methanol | Nucleophile/Reagent |
| Oxidant | Cu(OAc)₂, Benzoquinone | Regenerates Pd(II) from Pd(0) |
| Base (optional) | Et₃N, K₂CO₃ | Acid scavenger |
Note: This table summarizes typical components for the palladium-catalyzed synthesis of carbamates. Specific conditions would need to be optimized for the target molecule.
Molybdenum hexacarbonyl (Mo(CO)₆) can serve as a solid, safer alternative to gaseous carbon monoxide. nih.gov Mechanistic studies suggest a pathway involving C-H bond activation, carbonyl insertion, and nucleophilic attack by the alcohol. nih.gov These methods represent the cutting edge of carbamate synthesis, offering mild conditions and novel reactivity for constructing these important functional groups.
Tin-Catalyzed Transcarbamoylation
Tin-catalyzed transcarbamoylation has emerged as a mild and efficient method for the synthesis of carbamates from alcohols. This methodology avoids the use of hazardous reagents like phosgene or isocyanates. The reaction typically involves the transfer of a carbamoyl (B1232498) group from a stable carbamate donor, such as phenyl carbamate or methyl carbamate, to an alcohol substrate in the presence of a tin catalyst.
For the synthesis of this compound, this approach would utilize (thiolan-3-yl)methanol as the alcohol substrate. The reaction proceeds smoothly in a suitable solvent like toluene (B28343) at elevated temperatures. Dibutyltin (B87310) catalysts, such as dibutyltin maleate (B1232345), have been shown to be particularly effective. researchgate.net This method exhibits broad functional-group tolerance, making it compatible with various molecular scaffolds. researchgate.netacs.org The use of methyl carbamate as the carbamoyl donor is economically advantageous and simplifies the workup procedure. organic-chemistry.org
The general mechanism involves the activation of the alcohol by the tin catalyst, facilitating the nucleophilic attack on the carbonyl carbon of the carbamate donor, followed by the elimination of phenol (B47542) or methanol to yield the desired product. High yields are often achieved for primary and secondary alcohols. researchgate.netacs.org
Table 1: Representative Conditions for Tin-Catalyzed Transcarbamoylation of Primary Alcohols
| Alcohol Substrate | Carbamoyl Donor | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Primary Alcohols | Phenyl carbamate | Dibutyltin maleate | Toluene | 90 | >90 |
| Primary Alcohols | Methyl carbamate | Dibutyltin dilaurate | Toluene | 110 | 85-95 |
| (Thiolan-3-yl)methanol (Proposed) | Methyl carbamate | Dibutyltin maleate | Toluene | 90-110 | High (expected) |
Copper-Catalyzed Methods
Copper catalysis offers a versatile and environmentally friendly alternative for carbamate synthesis. One prominent method involves the copper-catalyzed cross-coupling reaction of amines with carbazates. acs.orgorganic-chemistry.org This approach would begin with (thiolan-3-yl)methanamine as the starting material. The reaction generates an alkoxycarbonyl radical from a carbazate, such as tert-butyl carbazate, which then couples with the amine.
This transformation is typically catalyzed by copper(II) bromide (CuBr₂) and utilizes an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The reactions are known for their mild conditions, often proceeding at room temperature in a solvent like acetonitrile, and are compatible with a wide range of primary and secondary aliphatic amines. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest a radical-based pathway is involved in the C-N bond formation. organic-chemistry.org This method is advantageous as it avoids the pre-activation of the amine and utilizes readily available starting materials. acs.orgorganic-chemistry.org
Table 2: Key Features of Copper-Catalyzed Carbamate Synthesis from Amines
| Parameter | Description |
|---|---|
| Amine Substrate | (Thiolan-3-yl)methanamine (Proposed) |
| Carbamoyl Source | Alkoxycarbonyl radicals (from carbazates) |
| Catalyst | CuBr₂ |
| Oxidant | tert-Butyl hydroperoxide (TBHP) |
| Conditions | Room temperature, Acetonitrile |
| Advantages | Mild conditions, broad substrate scope, environmentally friendly. organic-chemistry.org |
Stereochemical Control in the Synthesis of this compound
Achieving stereochemical control is critical when synthesizing chiral molecules for biological applications. The synthesis of enantiomerically pure this compound requires strategies that can selectively produce either the (R)- or (S)-enantiomer.
Chiral Auxiliary Approaches
Chiral auxiliary-based methods are a classical and reliable strategy for asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a subsequent stereoselective transformation.
In the context of synthesizing an enantiopure version of the target carbamate, one could employ a chiral auxiliary like Ellman's tert-butanesulfinamide. The synthesis would begin with a prochiral precursor, such as 3-formyltetrahydrothiophene. Condensation of this aldehyde with (R)- or (S)-tert-butanesulfinamide would yield a chiral N-sulfinylimine. The diastereoselective reduction of the imine C=N bond, directed by the bulky and stereodefined sulfinyl group, would produce a sulfinamide intermediate with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond removes the auxiliary, furnishing the enantiomerically enriched (thiolan-3-yl)methanamine, which can then be readily converted to the final carbamate product.
Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For the synthesis of the target molecule, an asymmetric catalytic reaction could be employed to establish the stereocenter at the C3 position of the thiolane ring.
A potential strategy involves the asymmetric hydrogenation of a prochiral unsaturated precursor, such as methyl N-((dihydro-2H-thiophen-3(5H)-ylidene)methyl)carbamate. Using a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP), the hydrogenation of the exocyclic double bond can proceed with high enantioselectivity. The chiral metallic complex creates a distinct steric and electronic environment, forcing the hydrogen to add preferentially to one face of the double bond, thereby yielding the desired enantiomer of this compound.
Diastereoselective Synthesis through Substrate Control
Substrate-controlled diastereoselective synthesis relies on one or more existing stereocenters within the substrate to direct the formation of a new stereocenter. The inherent chirality of the starting material biases the trajectory of incoming reagents, leading to the preferential formation of one diastereomer over others.
If a precursor to this compound already contained a stereocenter on the thiolane ring (e.g., at the C2 or C4 position), this center could direct the stereoselective introduction of the side chain at the C3 position. For instance, the reduction of a 3-keto-substituted thiolane that is already chiral at another position would likely proceed with facial selectivity, as the reducing agent would preferentially attack from the less sterically hindered face. This principle has been demonstrated in various syntheses involving five-membered sulfur heterocycles, where intramolecular features guide the stereochemical outcome of cyclization or addition reactions. researchgate.netnih.gov The formation of highly substituted cyclic systems often proceeds with high diastereoselectivity due to the minimization of steric strain in the transition state. beilstein-journals.orgnih.gov
Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Several key principles are highly relevant:
Waste Prevention and Atom Economy: Catalytic methods like tin-catalyzed transcarbamoylation and copper-catalyzed coupling are inherently greener than classical methods that use stoichiometric reagents and generate significant salt waste. These catalytic reactions maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Synthesis: A primary goal is the avoidance of highly toxic and hazardous reagents. Traditional carbamate synthesis often relies on phosgene, a highly toxic gas. Modern methods circumvent this by using safer carbamoylating agents like dimethyl carbonate (DMC) or by utilizing carbon dioxide (CO₂) directly as a C1 feedstock. researchgate.netresearchgate.netresearchgate.net
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Catalysts like CuBr₂ or dibutyltin maleate are used in small quantities and can, in principle, be recycled and reused, reducing both cost and waste. researchgate.netorganic-chemistry.org
Safer Solvents and Auxiliaries: Green synthesis protocols prioritize the use of environmentally benign solvents or, ideally, solvent-free conditions. While many of the described methods use organic solvents like toluene or acetonitrile, ongoing research focuses on replacing these with greener alternatives such as water, ionic liquids, or supercritical fluids.
Design for Energy Efficiency: Developing synthetic routes that can be conducted at ambient temperature and pressure significantly reduces energy consumption. The copper-catalyzed coupling of amines and carbazates, which proceeds at room temperature, is an excellent example of this principle in action. organic-chemistry.org
Table 3: Application of Green Chemistry Principles to Carbamate Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention | Designing syntheses to avoid byproduct formation (e.g., catalytic transcarbamoylation instead of methods using phosgene). |
| Atom Economy | Utilizing addition and catalytic reactions that incorporate a high percentage of starting material atoms into the product. |
| Less Hazardous Synthesis | Replacing phosgene with safer alternatives like dimethyl carbonate, carbazates, or CO₂. researchgate.netresearchgate.net |
| Catalysis | Employing tin or copper catalysts to reduce waste and improve reaction efficiency over stoichiometric reagents. researchgate.netorganic-chemistry.org |
| Energy Efficiency | Developing methods that proceed under mild conditions, such as room temperature, to reduce energy inputs. organic-chemistry.org |
Solvent Selection and Minimization
The choice of solvent is critical in green chemistry, impacting process safety, environmental footprint, and cost. Traditional carbamate syntheses often employ chlorinated solvents like dichloromethane (B109758) (DCM) or ethers like tetrahydrofuran (B95107) (THF). While effective, these solvents have significant drawbacks related to toxicity and environmental persistence.
Modern approaches focus on substituting these with greener alternatives. For the synthesis of this compound, bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) represent viable, more sustainable options. Furthermore, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, can serve as both the solvent and catalyst, potentially simplifying the process and reducing waste. Minimizing solvent use altogether, through high-concentration reactions or solvent-free conditions, represents the ideal scenario, which is increasingly achievable with advanced process control technologies. nih.gov
Table 1: Comparison of Conventional and Green Solvents for Carbamate Synthesis
| Solvent | Type | Key Considerations |
|---|---|---|
| Dichloromethane (DCM) | Conventional | High efficiency, volatile, suspected carcinogen. |
| Tetrahydrofuran (THF) | Conventional | Good solvent properties, can form explosive peroxides. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Bio-derived, higher boiling point than THF, lower peroxide formation. |
| Cyclopentyl Methyl Ether (CPME) | Green Alternative | High boiling point, low water miscibility, stable to peroxides. |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. Reactions with low atom economy generate significant waste.
A conventional synthesis of this compound from (thiolan-3-yl)methanamine and methyl chloroformate has a theoretical atom economy of approximately 78.5%, with the remaining mass lost in the hydrochloric acid byproduct, which must be neutralized, creating salt waste.
Reaction 1: Conventional Synthesis (Low Atom Economy) (thiolan-3-yl)methanamine + Methyl Chloroformate → this compound + HCl
A more atom-economical approach involves the direct reaction of the amine with dimethyl carbonate (DMC). This reaction incorporates all atoms from the amine and the methyl carbamate portion of DMC into the product, releasing only methanol as a byproduct, which can be recycled. This pathway achieves a much higher atom economy.
Reaction 2: Greener Synthesis (High Atom Economy) (thiolan-3-yl)methanamine + Dimethyl Carbonate → this compound + Methanol
Table 2: Atom Economy Comparison for a Hypothetical Synthesis
| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |
|---|---|---|---|---|
| Conventional | (thiolan-3-yl)methanamine, Methyl Chloroformate | This compound | HCl | ~78.5% |
| Atom Economical | (thiolan-3-yl)methanamine, Dimethyl Carbonate | this compound | Methanol | ~84.5% |
Sustainable Reagent Development (e.g., CO2 utilization)
The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block is a cornerstone of modern sustainable chemistry. nih.gov For carbamate synthesis, CO2 can replace hazardous reagents like phosgene and its derivatives (e.g., methyl chloroformate). A sustainable pathway to this compound would involve the three-component reaction of (thiolan-3-yl)methanamine, CO2, and a methylating agent.
This process can be facilitated by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds under mild conditions and avoids the formation of corrosive byproducts, offering a significantly greener profile than traditional methods. nih.gov
Continuous Flow Chemistry Approaches for Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers numerous advantages over traditional batch processing, particularly for enhancing safety, efficiency, and scalability.
Advantages of Flow Chemistry in Carbamate Synthesis
The application of flow chemistry to carbamate synthesis provides several key benefits. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing. This is crucial for managing exothermic reactions and improving reaction selectivity. Safety is significantly enhanced, as hazardous reagents or unstable intermediates are generated and consumed in situ in small volumes, minimizing the risk of uncontrolled reactions or exposure. chemistryviews.org Furthermore, flow systems are readily automated, leading to improved process control, consistency, and the potential for unattended operation.
Telescoped Reaction Sequences
A major advantage of flow chemistry is the ability to "telescope" multiple synthetic steps into a single, uninterrupted sequence without the need for manual workup and isolation of intermediates. nih.govresearchgate.net For the synthesis of this compound, a precursor like (thiolan-3-yl)methanol could be converted to an azide or other activated intermediate in a first reactor module. The output from this module could then be directly mixed with reagents in a second module to form the amine, which is then immediately reacted in a third module to form the final carbamate product. This approach drastically reduces reaction times, minimizes waste from purification steps, and avoids the handling of potentially hazardous intermediates. nih.govresearchgate.net
Scale-Up Considerations and Process Intensification
Scaling up chemical production from the lab to an industrial scale is a significant challenge. Flow chemistry simplifies this process. Instead of designing larger, more complex batch reactors, production can be increased by either running the flow reactor for longer periods or by "numbering-up"—running multiple identical reactors in parallel. This approach avoids the risks and costs associated with redesigning a process for a different scale.
Process intensification is another key benefit, where flow reactors can be operated at higher temperatures and pressures than batch reactors due to superior heat management and safety features. This can dramatically accelerate reaction rates, leading to shorter residence times and higher throughput, making the synthesis of this compound more efficient and economically viable.
Q & A
Q. What are the established synthetic routes for Methyl N-(thiolan-3-ylmethyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate formation using methyl chloroformate or carbonyldiimidazole (CDI) to activate the amine group of thiolan-3-ylmethylamine. Key parameters include solvent choice (e.g., THF, dichloromethane), temperature (0–25°C), and stoichiometric ratios. For example, CDI-mediated reactions in THF at 25°C for 2 hours yield >85% purity after column chromatography (SiO₂, ethyl acetate/hexane) . Optimization requires monitoring by TLC and adjusting base catalysts (e.g., triethylamine vs. pyridine) to minimize side reactions like N-overalkylation.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows a singlet for the methyl carbamate group (~δ 3.6–3.8 ppm) and multiplet signals for the thiolane ring protons (δ 1.8–2.5 ppm). ¹³C NMR confirms the carbamate carbonyl at ~δ 155–160 ppm .
- Mass Spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks matching the molecular formula (C₇H₁₃NO₂S, exact mass 175.07). Fragmentation patterns include loss of COOCH₃ (44 Da) .
- X-ray Crystallography : SHELXL refinement () resolves bond lengths (e.g., C=O at 1.22 Å) and anisotropic displacement parameters, critical for confirming stereochemistry .
Q. What safety protocols are recommended for handling this compound, given its structural analogs?
- Methodological Answer : While direct toxicological data may be limited, analogs like Ethiofencarb ( ) suggest cholinesterase inhibition risks. Use PPE (gloves, goggles), work in a fume hood, and store under nitrogen at 4°C. Toxicity screening (e.g., Ames test) is advised for novel derivatives .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder in the thiolane ring) be resolved during structure refinement?
Q. What solvent systems and catalysts maximize enantiomeric purity in asymmetric synthesis of this carbamate?
Q. How do computational methods (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for carbamate hydrolysis. Solvent effects (e.g., water vs. acetonitrile) are simulated using COSMO-RS. Results correlate with experimental kinetics (e.g., half-life in pH 7.4 buffer) .
Q. What strategies mitigate by-product formation during large-scale synthesis (e.g., dimerization or thiourea derivatives)?
- Methodological Answer :
- Temperature Control : Slow addition of methyl chloroformate at 0°C reduces exothermic side reactions.
- Scavengers : Use molecular sieves (3Å) to absorb water, preventing thiourea formation via amine-carbamate coupling .
- By-product Analysis : LC-MS identifies dimers (m/z 351.1 [2M+H]⁺), guiding silica gel purification adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
